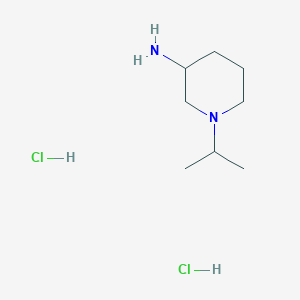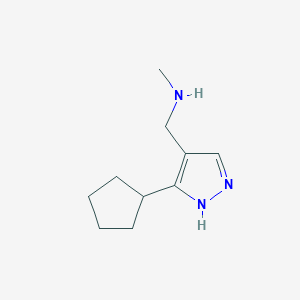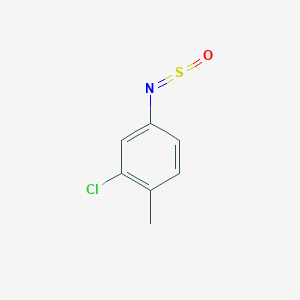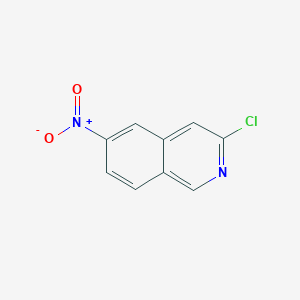![molecular formula C6H11F3O3S B1493003 3-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]propane-1,2-diol CAS No. 1504371-63-4](/img/structure/B1493003.png)
3-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]propane-1,2-diol
Descripción general
Descripción
3-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]propane-1,2-diol is a fluorinated organic compound characterized by the presence of a trifluoromethyl group and a hydroxyl group on the same carbon atom. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]propane-1,2-diol typically involves the reaction of 3,3,3-trifluoro-2-hydroxypropyl chloride with propane-1,2-diol in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of phase transfer catalysts can also enhance the efficiency of the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding sulfone derivative.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed:
Sulfone derivatives from oxidation.
Thiol derivatives from reduction.
Various substituted derivatives from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of fluorinated molecules, which are important in pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the role of fluorinated compounds in biological systems.
Medicine: The compound's derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, such as fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism by which 3-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]propane-1,2-diol exerts its effects depends on its specific application. For example, in medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways.
Molecular Targets and Pathways Involved:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate signaling pathways.
Comparación Con Compuestos Similares
3,3,3-Trifluoro-2-hydroxypropyl chloride
Propane-1,2-diol
Sulfur-containing derivatives
Uniqueness: 3-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]propane-1,2-diol is unique due to its combination of fluorine and hydroxyl groups on the same carbon atom, which imparts distinct chemical and physical properties compared to similar compounds.
This compound's versatility and unique properties make it a valuable asset in various fields, from scientific research to industrial applications. Its continued study and development hold promise for future advancements in chemistry, biology, medicine, and industry.
Propiedades
IUPAC Name |
3-(3,3,3-trifluoro-2-hydroxypropyl)sulfanylpropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3O3S/c7-6(8,9)5(12)3-13-2-4(11)1-10/h4-5,10-12H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZPEPHHGDCZPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CSCC(C(F)(F)F)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Dioxaspiro[4.5]decan-9-ylmethanamine](/img/structure/B1492920.png)

![1-Chloro-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B1492923.png)




![2-propyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1492931.png)





![2-(6-Chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492941.png)
